molecular formula C19H17N3O2 B2575598 7-methyl-3-(2-methylindoline-1-carbonyl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 877650-37-8

7-methyl-3-(2-methylindoline-1-carbonyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2575598
CAS No.: 877650-37-8
M. Wt: 319.364
InChI Key: GFXGDTHACLXLEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-methyl-3-(2-methylindoline-1-carbonyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic compound that features both indoline and pyridopyrimidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-3-(2-methylindoline-1-carbonyl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common method involves the condensation of 2-methylindoline with a suitable pyridopyrimidinone precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

7-methyl-3-(2-methylindoline-1-carbonyl)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

7-methyl-3-(2-methylindoline-1-carbonyl)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-methyl-3-(2-methylindoline-1-carbonyl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methyl-3-(2-methylindoline-1-carbonyl)-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its combined indoline and pyridopyrimidinone structures, which confer distinct chemical and biological properties. This duality allows for a wide range of applications and makes it a valuable compound for further research and development .

Properties

IUPAC Name

7-methyl-3-(2-methyl-2,3-dihydroindole-1-carbonyl)pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-12-7-8-17-20-10-15(18(23)21(17)11-12)19(24)22-13(2)9-14-5-3-4-6-16(14)22/h3-8,10-11,13H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXGDTHACLXLEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3=CN=C4C=CC(=CN4C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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